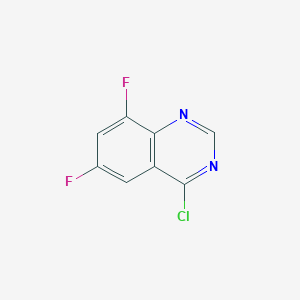

4-Chloro-6,8-difluoroquinazoline

Description

BenchChem offers high-quality 4-Chloro-6,8-difluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6,8-difluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,8-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVWISHRWLIYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous therapeutic agents with a wide range of biological activities.[1] Within this class of compounds, halogenated quinazolines, such as 4-Chloro-6,8-difluoroquinazoline, have emerged as pivotal intermediates in the synthesis of complex molecules for drug discovery. The strategic placement of a chlorine atom at the 4-position provides a highly reactive site for nucleophilic substitution, enabling the construction of diverse molecular libraries for biological screening.[1] Furthermore, the presence of fluorine atoms at the 6 and 8 positions can significantly enhance the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of 4-Chloro-6,8-difluoroquinazoline, from its synthesis and chemical properties to its critical role in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

-

Chemical Name: 4-Chloro-6,8-difluoroquinazoline

-

CAS Number: 1388603-94-8[1]

-

Molecular Formula: C₈H₃ClF₂N₂

-

Molecular Weight: 200.58 g/mol

While extensive experimental data for 4-Chloro-6,8-difluoroquinazoline is not widely published, its physicochemical properties can be predicted based on closely related analogs.

| Property | Predicted Value | Reference Analog |

| Physical State | Solid | 4-Chloro-6-fluoroquinoline[2] |

| Melting Point | > 75-80 °C | 4-Chloro-6-fluoroquinoline[2] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General observation for similar heterocyclic compounds |

| Storage | 2-8°C, under inert atmosphere | 4-Chloro-6-fluoroquinoline[2] |

Proposed Synthesis of 4-Chloro-6,8-difluoroquinazoline

A plausible and efficient synthetic route to 4-Chloro-6,8-difluoroquinazoline involves the chlorination of the corresponding 6,8-difluoroquinazolin-4-one. This transformation is a common and well-established method for the preparation of 4-chloroquinazolines.

Experimental Protocol: Chlorination of 6,8-Difluoroquinazolin-4-one

Materials:

-

6,8-Difluoroquinazolin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or other high-boiling inert solvent)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 6,8-difluoroquinazolin-4-one (1.0 eq) in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Chloro-6,8-difluoroquinazoline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorides.

-

N,N-Dimethylformamide (DMF) acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is the active electrophile in the reaction.

-

Toluene is used as a high-boiling solvent to ensure the reaction reaches the necessary temperature for the chlorination to proceed efficiently.

-

Quenching with ice and neutralization with sodium bicarbonate are critical steps to safely decompose the excess POCl₃ and neutralize the resulting hydrochloric acid.

start [label="6,8-Difluoroquinazolin-4-one"]; reagents [label="POCl₃, DMF (cat.)\nToluene, Reflux", shape=plaintext]; product [label="4-Chloro-6,8-difluoroquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagents [arrowhead=none]; reagents -> product;

caption [label="Proposed synthesis of 4-Chloro-6,8-difluoroquinazoline.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Proposed synthesis of 4-Chloro-6,8-difluoroquinazoline.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 4-Chloro-6,8-difluoroquinazoline in medicinal chemistry lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, particularly amines, to generate libraries of 4-substituted quinazoline derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluoro substituents, makes the 4-position highly susceptible to nucleophilic attack. The reaction with primary or secondary amines is one of the most common and powerful methods for generating pharmacologically active compounds.[3]

reactant1 [label="4-Chloro-6,8-difluoroquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactant2 [label="R¹R²NH\n(Nucleophilic Amine)"]; reagents [label="Base (e.g., DIPEA)\nSolvent (e.g., IPA, DMF)", shape=plaintext]; product [label="4-Amino-6,8-difluoroquinazoline\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product;

caption [label="General SNAr reaction at the 4-position.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

General SNAr reaction at the 4-position.

This reactivity is the foundation for the synthesis of numerous kinase inhibitors, where the 4-anilinoquinazoline core is a key pharmacophore for binding to the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR).[3]

Safety and Handling

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6,8-difluoroquinazoline is a valuable and highly reactive chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a reactive chloro group and modulating fluoro substituents makes it an ideal starting material for the synthesis of diverse libraries of compounds, particularly for the development of targeted therapies like kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

PubChem. 4-Chloro-6-fluoroquinoline. [Link]

-

LookChem. Cas 391-77-5, 4-Chloro-6-fluoroquinoline. [Link]

-

PubChemLite. 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). [Link]

-

PubChemLite. 4-chloro-6-fluoroquinazoline (C8H4ClFN2). [Link]

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2696–2707. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-6-fluoroquinoline 97 391-77-5 [sigmaaldrich.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-6,8-difluoroquinazoline

Abstract: This guide provides an in-depth analysis of 4-Chloro-6,8-difluoroquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. We will explore its fundamental chemical properties, characteristic reactivity, and strategic applications in the synthesis of pharmacologically active molecules. The narrative emphasizes the causality behind its synthetic utility, particularly the reactivity of the 4-chloro position, which serves as a linchpin for generating diverse compound libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Core Chemical Identity and Physicochemical Profile

4-Chloro-6,8-difluoroquinazoline is a poly-halogenated heterocyclic compound built upon the quinazoline scaffold. The strategic placement of two fluorine atoms on the benzene ring and a chlorine atom on the pyrimidine ring imparts a unique combination of physicochemical properties and chemical reactivity. The quinazoline core itself is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1][2]

The fluorine atoms at positions 6 and 8 significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The chlorine atom at the 4-position is the primary site of reactivity, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1388603-94-8[1] |

| Molecular Formula | C₈H₃ClF₂N₂ |

| Molecular Weight | 200.57 g/mol |

| IUPAC Name | 4-chloro-6,8-difluoroquinazoline |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not publicly available | For the related compound, 4-Chloro-6-fluoroquinoline, the melting point is 75.0 to 79.0 °C.[3] |

| Boiling Point | Data not publicly available | Predicted values for similar structures are generally >250 °C at 760 mmHg.[3] |

| Appearance | Typically an off-white to light brown solid. | Based on observations of analogous solid quinazoline derivatives. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Dichloromethane). | Halogenated quinazolines generally exhibit good solubility in polar aprotic solvents. |

Synthesis and Manufacturing

The synthesis of 4-Chloro-6,8-difluoroquinazoline typically culminates in a chlorination step from its 4-hydroxy (or more accurately, 4-quinazolone) precursor, 6,8-difluoroquinazolin-4-one. This transformation is a standard and robust method in heterocyclic chemistry for activating the 4-position.

The choice of chlorinating agent is critical. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.[4] The mechanism involves the conversion of the hydroxyl group of the quinazolone tautomer into a better leaving group, which is subsequently displaced by a chloride ion.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-6,8-difluoroquinazoline

Foreword

In the landscape of modern medicinal chemistry, halogenated quinazolines represent a cornerstone scaffold for the development of novel therapeutics, particularly in oncology. The strategic incorporation of fluorine atoms and a reactive chloro group, as seen in 4-Chloro-6,8-difluoroquinazoline, offers a versatile platform for the synthesis of targeted therapies. The fluorine atoms can enhance metabolic stability and binding affinity, while the 4-chloro position serves as a key handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 4-Chloro-6,8-difluoroquinazoline, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Chloro-6,8-difluoroquinazoline is most effectively achieved through a two-step process commencing with a commercially available and appropriately substituted anthranilic acid derivative. This strategy ensures the correct placement of the fluorine atoms from the outset, a crucial consideration as direct fluorination of the quinazoline core is often challenging and lacks regioselectivity.

The selected pathway involves:

-

Cyclization: Formation of the core quinazolinone ring system through the condensation of 2-amino-4,6-difluorobenzoic acid with formamide to yield 6,8-difluoroquinazolin-4(3H)-one.

-

Chlorination: Subsequent activation of the 4-position by converting the hydroxyl group of the quinazolinone into a chloro group using a suitable chlorinating agent, affording the target molecule, 4-Chloro-6,8-difluoroquinazoline.

This approach is not only efficient but also relies on well-established chemical transformations, making it amenable to scale-up for library synthesis and further derivatization.

Figure 1: Overall synthetic workflow for 4-Chloro-6,8-difluoroquinazoline.

Mechanistic Insights and Rationale

Step 1: Formation of 6,8-difluoroquinazolin-4(3H)-one

The construction of the quinazolinone core is a critical step that leverages the inherent reactivity of 2-amino-4,6-difluorobenzoic acid. The use of formamide serves as both a reactant, providing the C2 carbon of the quinazoline ring, and as a solvent in many cases.

The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the stable 6,8-difluoroquinazolin-4(3H)-one. The high temperature employed in this reaction is necessary to drive the dehydration and cyclization to completion.

Step 2: Chlorination of 6,8-difluoroquinazolin-4(3H)-one

The conversion of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group to a chloro group is a pivotal transformation that activates the quinazoline scaffold for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this purpose.

The mechanism involves the initial reaction of the quinazolinone with POCl₃, often catalyzed by a small amount of N,N-dimethylformamide (DMF) which forms the Vilsmeier reagent in situ. This leads to the formation of a phosphate ester intermediate, which is a much better leaving group than the hydroxide. Subsequent nucleophilic attack by a chloride ion at the 4-position results in the displacement of the phosphate group and the formation of the desired 4-Chloro-6,8-difluoroquinazoline.

Detailed Experimental Protocols

Synthesis of 6,8-difluoroquinazolin-4(3H)-one

Materials:

-

2-Amino-4,6-difluorobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-4,6-difluorobenzoic acid (1.0 equivalent) and formamide (10-15 equivalents) is prepared.

-

The reaction mixture is heated to 160-180 °C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the product.

-

The cooled mixture is poured into ice-water and stirred for 30 minutes.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.

-

The product is dried under vacuum to afford 6,8-difluoroquinazolin-4(3H)-one as a solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Amino-4,6-difluorobenzoic acid | 173.12 | 1.0 |

| Formamide | 45.04 | 10-15 |

| 6,8-Difluoroquinazolin-4(3H)-one | 182.12 | - |

Synthesis of 4-Chloro-6,8-difluoroquinazoline

Materials:

-

6,8-Difluoroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene (optional, as a chaser solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

Procedure:

-

To a round-bottom flask containing 6,8-difluoroquinazolin-4(3H)-one (1.0 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (a few drops).

-

The mixture is heated to reflux (approximately 110 °C) and maintained for 3-5 hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess phosphorus oxychloride is carefully removed under reduced pressure. Toluene can be added and co-distilled to ensure complete removal of residual POCl₃.

-

The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The acidic mixture is then neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide, until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed with copious amounts of water, and dried under vacuum to yield 4-Chloro-6,8-difluoroquinazoline.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 6,8-Difluoroquinazolin-4(3H)-one | 182.12 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5-10 |

| 4-Chloro-6,8-difluoroquinazoline | 200.57 | - |

Characterization and Purity Assessment

The identity and purity of the synthesized 4-Chloro-6,8-difluoroquinazoline should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the chloro group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The quenching of POCl₃ is a highly exothermic process and should be performed with extreme caution by slowly adding the reaction residue to a large excess of ice.

-

Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-Chloro-6,8-difluoroquinazoline, a key building block in medicinal chemistry. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable intermediate for the development of novel and impactful therapeutic agents. The strategic two-step approach, beginning with a pre-fluorinated anthranilic acid derivative, ensures high yields and purity of the final product.

References

4-Chloro-6,8-difluoroquinazoline molecular weight

An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Cornerstone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Chloro-6,8-difluoroquinazoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, providing a framework for its effective utilization in research and development programs.

Compound Identification and Physicochemical Properties

4-Chloro-6,8-difluoroquinazoline is a polysubstituted quinazoline derivative. The strategic placement of its functional groups—a reactive chlorine atom at the 4-position and two electron-withdrawing fluorine atoms on the benzene ring—defines its unique chemical utility.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₂N₂ | [1] |

| Molecular Weight | 200.57 g/mol | [2] |

| CAS Number | 1388603-94-8 | [1] |

| Appearance | Typically an off-white to light-colored solid | [2] |

| LogP | 3.14 | [2] |

Strategic Importance in Medicinal Chemistry

The quinazoline core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved therapeutics, particularly in oncology. The title compound, 4-Chloro-6,8-difluoroquinazoline, serves as a pivotal intermediate for the synthesis of complex drug candidates.[1]

Its significance is rooted in two core features:

-

The C4 Chlorine Atom : The chlorine at the 4-position is a highly effective leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, most commonly substituted anilines or other amine-containing moieties, enabling the rapid generation of compound libraries for biological screening.[1][3]

-

The 6,8-Difluoro Substitution : Fluorine atoms are strategically incorporated into drug candidates to modulate physicochemical properties.[1] The strong electron-withdrawing nature of fluorine can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it can influence the compound's lipophilicity, cell permeability, and binding affinity to biological targets by altering the electronic environment of the quinazoline ring system.[1][4]

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of 4-chloroquinazolines involves the chlorination of the corresponding 4-hydroxyquinazoline (which exists in tautomeric equilibrium with the more stable quinazolin-4-one).

Caption: General workflow for the synthesis of 4-Chloro-6,8-difluoroquinazoline.

Protocol: Synthesis via Chlorination

Causality: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the reagents of choice for this transformation. They react with the hydroxyl group of the quinazolinone tautomer to form a highly reactive intermediate, which is then readily displaced by a chloride ion to yield the final product. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

-

Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 6,8-difluoroquinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) or phosphorus oxychloride (POCl₃) as the solvent and chlorinating agent. Add a catalytic amount of DMF (e.g., 2-3 drops).

-

Reaction : Heat the mixture to reflux (for SOCl₂, ~76°C; for POCl₃, ~105°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Allow the reaction mixture to cool to room temperature. Carefully remove the excess chlorinating agent under reduced pressure.

-

Quenching : Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.

-

Purification : Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 4-Chloro-6,8-difluoroquinazoline.

Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary utility of this compound is its role as an electrophile in SNAr reactions. The quinazoline ring system, particularly with two nitrogen atoms and two electron-withdrawing fluorine atoms, strongly delocalizes electron density, making the C4 position highly electron-deficient and primed for attack by nucleophiles.

Caption: The SNAr pathway for functionalizing the C4 position.

Protocol: N-Arylation with a Substituted Aniline

This protocol describes a typical procedure for synthesizing 4-anilinoquinazoline derivatives, which are potent inhibitors of receptor tyrosine kinases (RTKs).[3]

-

Setup : To a solution of 4-Chloro-6,8-difluoroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or acetonitrile) in a sealed reaction vessel, add the desired substituted aniline (1.1 eq).

-

Base (Optional but Recommended) : While some reactions can proceed without a base, the addition of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (1.5 eq) is recommended to scavenge the HCl generated during the reaction, driving it to completion.

-

Reaction : Heat the mixture, either conventionally (e.g., 80°C for 4-12 hours) or using microwave irradiation for accelerated reaction times (e.g., 120°C for 15-30 minutes).[3] Monitor the reaction by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.

-

Purification : If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-anilinoquinazoline derivative.

Spectroscopic Characterization

Authenticating the structure and purity of 4-Chloro-6,8-difluoroquinazoline is critical. The following are expected spectroscopic signatures:

-

¹H NMR : The spectrum will be simple, showing distinct aromatic protons. The proton at the C2 position will typically appear as a sharp singlet at a downfield chemical shift (δ > 8.5 ppm). The protons at C5 and C7 will appear as doublets or more complex multiplets due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR : Two distinct signals are expected, one for the fluorine at C6 and one for the fluorine at C8, each showing coupling to the neighboring aromatic protons.

-

¹³C NMR : The spectrum will show 8 distinct carbon signals. The carbon atoms bonded to fluorine (C6, C8) and chlorine (C4) will exhibit characteristic chemical shifts and C-F coupling patterns.

-

Mass Spectrometry (MS) : In ESI-MS, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 201. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster (m/z 201 and 203), providing definitive evidence of a single chlorine atom.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper handling is imperative to ensure laboratory safety.

-

Hazard Identification : This compound is typically classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] It is harmful if swallowed.[6]

-

Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood.[7] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

-

Handling : Avoid generating dust.[7] Ensure adequate ventilation. Wash hands thoroughly after handling.[5]

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Ingestion : Rinse mouth with water and seek medical attention.[10]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be sensitive to moisture.[10]

References

- ChemBridge. (n.d.). 4-chloro-6,8-difluoroquinoline.

- Benchchem. (n.d.). 4-Chloro-6,8-difluoroquinazoline | 1388603-94-8.

- Benchchem. (n.d.). 4-Chloro-6,8-difluoro-2-phenylquinoline | CAS 1156275-84-1.

- Fisher Scientific. (2010). Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

- LookChem. (n.d.). Cas 391-77-5, 4-Chloro-6-fluoroquinoline.

- ChemicalBook. (2025). 4-Chloroquinazoline - Safety Data Sheet.

- PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2009).

- Tokyo Chemical Industry. (2025). Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline.

- ChemicalBook. (2023).

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1878–1887.

- Benchchem. (n.d.). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.

- Popowycz, F., et al. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2016(4), M910.

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1231. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-6,8-difluoroquinazoline

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 4-Chloro-6,8-difluoroquinazoline, a key heterocyclic intermediate in modern drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a field-proven, logical workflow designed for maximum scientific integrity. We will explore the synergistic application of mass spectrometry, multi-nuclear and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind each experimental choice is detailed, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals. The methodologies herein are grounded in authoritative principles of analytical chemistry and are designed to provide an unequivocal confirmation of molecular structure.

Introduction: The Strategic Importance of Halogenated Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, profoundly influences a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity. 4-Chloro-6,8-difluoroquinazoline serves as a pivotal building block where the 4-chloro position acts as a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[1] The difluoro substitution pattern on the benzene ring further modulates electronic properties. Given its role as a critical synthetic intermediate, absolute certainty of its structure is paramount to ensure the integrity of subsequent drug development efforts. This guide outlines the integrated analytical approach required to achieve this certainty.

The Analytical Workflow: A Multi-Pronged Strategy

The confirmation of a chemical structure is not a linear process but rather an integrated workflow where each analytical technique provides complementary information. The failure to obtain a conclusive result from one method necessitates reliance on and correlation with others. This workflow is designed to systematically build a complete and validated structural picture.

Caption: A logical workflow for the comprehensive structural elucidation of a novel chemical entity.

Mass Spectrometry: From Formula to Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the exact mass, which confirms the elemental composition, and the fragmentation pattern, which offers initial structural clues.

High-Resolution Mass Spectrometry (HRMS)

The first step post-synthesis is to confirm the molecular formula (C₈H₃ClFN₂). Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be analyzed.

Expected HRMS Data:

-

Molecular Formula: C₈H₃Cl³⁵F₂N₂

-

Calculated Monoisotopic Mass [M]: 199.9953

-

Calculated m/z for [M+H]⁺: 201.0031

Observing a mass-to-charge ratio that matches this calculated value to within 5 ppm tolerance provides high confidence in the elemental composition.

Tandem Mass Spectrometry (MS/MS)

By selecting the precursor ion ([M+H]⁺ at m/z 201.0) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting product ions provide evidence for the core structure. The fragmentation of quinazolines is complex but often involves characteristic losses.[2]

Table 1: Predicted MS/MS Fragmentation of 4-Chloro-6,8-difluoroquinazoline

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Rationale |

| 201.0031 | 165.0136 | HCl (35.9895) | Characteristic loss of hydrochloric acid from the protonated chloro-substituted pyrimidine ring.[3] |

| 201.0031 | 174.0001 | HCN (27.0030) | Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. |

| 165.0136 | 138.0101 | HCN (27.0030) | Subsequent loss of HCN from the difluoroquinazoline intermediate. |

This fragmentation pattern, while not definitive alone, serves as a crucial cross-validation for the structure proposed by NMR.

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[4] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The predicted chemical shifts (δ) are based on the fundamental principles of aromatic substituent effects. The electron-withdrawing nature of fluorine and the pyrimidine ring significantly influences the spectral data.

Table 2: Predicted NMR Assignments for 4-Chloro-6,8-difluoroquinazoline (Spectra predicted for CDCl₃ solvent)

| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), Mult. (J in Hz) | ¹⁹F δ (ppm), Mult. (J in Hz) |

| 2 | 9.05, s | 152.0, d (J_CH ≈ 190) | - |

| 4 | - | 159.5, s | - |

| 4a | - | 115.0, t (J_CF ≈ 5) | - |

| 5 | 7.65, dd (J_HH=9.0, J_HF=2.5) | 114.0, dd (J_CF=22, J_CH≈165) | - |

| 6 | - | 160.0, dd (J_CF=255, J_CF=10) | -108.0, d (J_FF ≈ 15) |

| 7 | 7.40, ddd (J_HH=9.0, J_HF=9.0, J_HF=5.0) | 118.0, dd (J_CF=25, J_CF=5, J_CH≈165) | - |

| 8 | - | 157.0, dd (J_CF=250, J_CF=10) | -115.0, d (J_FF ≈ 15) |

| 8a | - | 148.0, s | - |

Causality and Interpretation:

-

¹H NMR: The proton at C2 is expected to be the most downfield due to its position between two nitrogen atoms. The protons at C5 and C7 will show complex splitting patterns due to both H-H and H-F couplings.

-

¹³C NMR: Carbons directly bonded to fluorine (C6, C8) will appear as doublets with large one-bond C-F coupling constants (¹J_CF ≈ 250 Hz).[5] Other carbons will show smaller two- or three-bond couplings.

-

¹⁹F NMR: Two distinct signals are expected for the non-equivalent F6 and F8 atoms.[6] They will likely show coupling to each other (J_FF) and to the aromatic protons.

2D NMR for Unambiguous Assignment

While 1D spectra provide the pieces, 2D NMR connects them.

-

COSY (Correlation Spectroscopy): Would confirm the H5-H7 coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to its attached carbon (H2-C2, H5-C5, H7-C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. Long-range (2-3 bond) correlations from protons to carbons establish the connectivity between non-protonated carbons and the rest of the molecule.

Caption: Key predicted HMBC correlations to confirm the quinazoline core structure.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[7][8] It provides a three-dimensional map of electron density from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision, leaving no doubt as to the molecule's identity and conformation.

The primary challenge is often growing diffraction-quality single crystals. Should this be achieved, the resulting crystallographic data would provide the ultimate validation of the structural features inferred from MS and NMR.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive ion mode.

-

Analysis: Infuse the sample at 5 µL/min. Acquire data in full scan mode over an m/z range of 100-500.

-

Calibration: Use an internal calibrant to ensure mass accuracy below 5 ppm.

-

MS/MS: Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 201.0) using a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

2D Experiments:

-

Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse programs.

-

Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe ²J_CH and ³J_CH correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Single-Crystal X-ray Crystallography

-

Crystal Growth: Attempt slow evaporation of the compound from various solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixtures) at room temperature in a loosely capped vial.

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Use a modern diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[8] Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the structural model against the experimental data until convergence.

Conclusion

The structural elucidation of 4-Chloro-6,8-difluoroquinazoline is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry validates the elemental composition, while detailed 1D and 2D NMR experiments map the intricate atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of structure. By following the integrated workflow and rigorous protocols outlined in this guide, researchers can confidently and definitively characterize this critical chemical intermediate, ensuring the integrity and success of their drug discovery programs.

References

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

-

Ouyang, G., et al. (2011). Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

El-Emam, A. A., et al. (2019). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules. Retrieved from [Link]

-

Urner, L. H., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]

-

ResearchGate. (2021). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects | Request PDF. Retrieved from [Link]

-

Jung, M. E., et al. (2022). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship.org. Retrieved from [Link]

-

Koenig, H. L., et al. (1993). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supplementary Information for. Retrieved from [Link]

-

Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Brown, R. F., & Smith, F. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

da Silva, A. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-6,8-difluoroquinazoline Derivatives in Oncology Research

Preamble: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a multitude of biological targets.[1] Historically, the journey of quinazoline chemistry has been extensive, leading to the development of numerous derivatives with a broad spectrum of biological activities.[2] In contemporary drug discovery, particularly in oncology, 4-aminoquinazoline derivatives have risen to prominence as potent kinase inhibitors.[3][4] Several successful anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this pharmacophore, primarily targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

The synthetic versatility of the quinazoline core is pivotal to its success. The 4-chloroquinazoline intermediate is a key player in this narrative, offering a highly reactive site for nucleophilic aromatic substitution (SNAr).[1][2] This reactivity allows for the systematic introduction of a diverse array of functional groups at the 4-position, most commonly anilines, leading to the generation of extensive compound libraries for biological screening.[5][7][8]

This technical guide delves into the specific realm of 4-Chloro-6,8-difluoroquinazoline derivatives. The strategic placement of two fluorine atoms at the 6 and 8 positions of the quinazoline ring is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide will provide a comprehensive overview of the synthesis, anticipated biological activities, and structure-activity relationships of this promising class of compounds, grounded in the extensive research on analogous quinazoline derivatives.

I. Synthetic Pathways to 4-Anilino-6,8-difluoroquinazoline Derivatives

The primary route to synthesizing the biologically active 4-anilino-6,8-difluoroquinazoline derivatives involves the nucleophilic substitution of the chlorine atom on the 4-Chloro-6,8-difluoroquinazoline precursor with a variety of substituted anilines. This reaction is well-documented for a range of 4-chloroquinazoline analogs and is readily adaptable.[1][9]

General Experimental Protocol: Nucleophilic Aromatic Substitution

A typical synthetic procedure is as follows:

-

Reactant Preparation: In a suitable reaction vessel, the 4-Chloro-6,8-difluoroquinazoline is dissolved in an appropriate solvent, such as ethanol or isopropanol.[9][10]

-

Addition of Nucleophile: The desired substituted aniline (typically 1.0-1.2 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, often monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or by adjusting the pH. The crude product is then collected by filtration, dried, and purified by recrystallization or column chromatography to yield the final 4-anilino-6,8-difluoroquinazoline derivative.[8][9]

The following diagram illustrates this general synthetic workflow:

Caption: Simplified EGFR signaling pathway inhibited by 4-anilinoquinazoline derivatives.

B. In Vitro Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of 4-anilinoquinazoline derivatives against a wide range of human cancer cell lines. [8][11][12]While specific data for 6,8-difluoro derivatives is not yet widely available, the activities of analogous compounds provide a strong indication of their potential.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6,7-dialkoxy-4-anilinoquinazoline (Cpd 33) | A431 (Skin) | 3 | [7] |

| 2-phenylquinazolin-4-amine (Cpd 18) | MGC-803 (Gastric) | 0.85 | [11][12] |

| 4-anilino-6,7-dimethoxy quinazoline (RB1) | HCT116 (Colon) | Varies | [8] |

| Hypoxia-selective 4-anilinoquinazoline (10a, 10g) | A549 (Lung) | Potent inhibition | [5] |

| 6-nitro-4-substituted quinazoline (6c) | HCT-116 (Colon) & A549 (Lung) | Superior to gefitinib | [13] |

This table presents a selection of data from related quinazoline derivatives to illustrate the typical potency range.

C. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, many 4-anilinoquinazoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. [11][14]For instance, certain novel quinazoline derivatives have been observed to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating pro-apoptotic proteins like Bax. [11]Furthermore, they can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. [11][15]

III. Structure-Activity Relationships (SAR)

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety.

A. Substituents on the 4-Anilino Ring

The substitution pattern on the 4-anilino ring is a critical determinant of potency and selectivity. Generally:

-

Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine at the meta- and para-positions of the aniline ring often enhances cytotoxic activity. [12]* Small Alkoxy Groups: The presence of small alkoxy groups, like a methoxy group, can also contribute to potent activity. [10]* Electron-withdrawing Groups: Groups like trifluoromethyl have been shown to improve potency in some series. [10]

B. The Influence of 6,8-Difluoro Substitution

The presence of the 6,8-difluoro substitution on the quinazoline core is expected to confer several advantageous properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, increasing the compound's half-life in vivo.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein's active site, potentially increasing binding affinity and inhibitory potency.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the quinazoline nitrogen, which may influence the compound's ionization state and its interaction with the hinge region of the kinase domain.

IV. Future Directions and Conclusion

The 4-Chloro-6,8-difluoroquinazoline scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. While direct and extensive biological data for this specific series of derivatives is still emerging, the wealth of information on analogous 4-anilinoquinazolines provides a robust framework for rational drug design.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 4-anilino-6,8-difluoroquinazoline derivatives. Key areas of investigation will include:

-

Kinase Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine selectivity and potential off-target effects.

-

In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of cancer. [8][11]* Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates.

V. References

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed. [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC - NIH. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PMC - PubMed Central. [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines. Ministry of Health and Prevention - UAE. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect. [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH. [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6,8-difluoroquinazoline

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Chloro-6,8-difluoroquinazoline, a pivotal starting material in the synthesis of numerous clinically significant pharmaceutical compounds, particularly tyrosine kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development. It will detail the optimized synthesis, chemical reactivity, characterization, and safe handling of this critical building block. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of 4-Chloro-6,8-difluoroquinazoline

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] The strategic placement of halogen atoms on this bicyclic heterocycle significantly influences the physicochemical and biological properties of the resultant molecules. 4-Chloro-6,8-difluoroquinazoline has emerged as a particularly valuable intermediate due to a confluence of factors. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing pharmacophores.[2][3] The difluoro substitution at the 6- and 8-positions enhances the binding affinity and metabolic stability of the final drug products.

This guide will provide a detailed exploration of the synthesis and utility of 4-Chloro-6,8-difluoroquinazoline, empowering researchers to leverage this versatile starting material in their drug discovery and development endeavors.

Synthesis of 4-Chloro-6,8-difluoroquinazoline: A Two-Step Approach

The most common and efficient synthesis of 4-Chloro-6,8-difluoroquinazoline is a two-step process commencing from the commercially available 3,5-difluoroaniline. The first step involves the construction of the quinazoline ring system to yield 6,8-difluoroquinazolin-4-one, which is subsequently chlorinated to afford the target compound.

Step 1: Synthesis of 6,8-Difluoroquinazolin-4-one

The cyclization of 3,5-difluoroaniline to form the quinazolinone core can be achieved through various methods, with the use of formamide or a combination of formic acid and formamidine acetate being the most prevalent.

Protocol 1: Cyclization using Formamide

This method involves the direct reaction of 3,5-difluoroaniline with an excess of formamide, which serves as both a reactant and a solvent.

-

Reaction Scheme:

Caption: Synthesis of 6,8-Difluoroquinazolin-4-one from 3,5-Difluoroaniline.

-

Detailed Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and formamide (10-15 eq).

-

Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6,8-difluoroquinazolin-4-one as a solid.

-

Causality of Experimental Choices:

-

The large excess of formamide drives the reaction to completion and acts as a high-boiling solvent.

-

The high reaction temperature is necessary to overcome the activation energy for the cyclization reaction.

-

Precipitation in water allows for the straightforward isolation of the product from the water-soluble formamide.

Step 2: Chlorination of 6,8-Difluoroquinazolin-4-one

The conversion of the 4-hydroxy group of the quinazolinone to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] The use of POCl₃, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely accepted and effective method.[5][6]

Protocol 2: Chlorination using Phosphorus Oxychloride

-

Reaction Scheme:

Caption: Chlorination of 6,8-Difluoroquinazolin-4-one.

-

Detailed Step-by-Step Methodology:

-

In a fume hood, suspend 6,8-difluoroquinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the reaction mixture by pouring it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford 4-Chloro-6,8-difluoroquinazoline.

-

Causality of Experimental Choices:

-

Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic systems to chlorides.

-

Catalytic DMF facilitates the reaction by forming a Vilsmeier-Haack type reagent in situ, which is a more reactive chlorinating species.[5]

-

The reaction is performed under reflux to ensure a sufficient reaction rate.

-

Quenching on ice and neutralization are critical for the safe decomposition of excess POCl₃ and for the precipitation of the product.

Table 1: Summary of Synthesis Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| 1 | 3,5-Difluoroaniline | Formamide | Formamide | 160-180 | 4-6 |

| 2 | 6,8-Difluoroquinazolin-4-one | POCl₃, cat. DMF | POCl₃ | 105-110 | 2-4 |

Chemical Reactivity and Applications in Drug Synthesis

The primary utility of 4-Chloro-6,8-difluoroquinazoline lies in the reactivity of its 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity is the cornerstone of its application in the synthesis of a multitude of targeted therapies, most notably inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluoro substituents, activates the C4 position towards nucleophilic attack. The reaction typically proceeds via a Meisenheimer intermediate.

-

General Reaction Scheme:

Caption: General SNAr reaction of 4-Chloro-6,8-difluoroquinazoline.

Application in the Synthesis of Kinase Inhibitors

4-Chloro-6,8-difluoroquinazoline and its analogues are crucial intermediates in the synthesis of several FDA-approved drugs.

-

Gefitinib (Iressa®): While the commercial synthesis of Gefitinib often starts from a dimethoxyquinazoline, the core synthetic strategy relies on the SNAr reaction between a 4-chloroquinazoline derivative and 3-chloro-4-fluoroaniline.[8][9][10]

-

Lapatinib (Tykerb®): The synthesis of Lapatinib involves the SNAr reaction of a 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.[11][12][13][14][15] The principles of this key coupling step are directly applicable to reactions involving 4-Chloro-6,8-difluoroquinazoline.

Characterization and Analytical Data

Proper characterization of 4-Chloro-6,8-difluoroquinazoline is essential to ensure its purity and identity before its use in subsequent reactions. The following are the expected analytical data based on its structure and data from similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms, providing valuable structural information.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and aromatic C=C and C=N bonds.

Safety and Handling

As with all halogenated heterocyclic compounds, 4-Chloro-6,8-difluoroquinazoline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) may not be widely available, the hazards can be inferred from related compounds such as 4-chloroquinolines.[1][16][17][18][19]

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage/irritation.

-

May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

-

Conclusion

4-Chloro-6,8-difluoroquinazoline is a high-value starting material with significant applications in the synthesis of modern pharmaceuticals. Its efficient two-step synthesis and the predictable reactivity of its 4-chloro group make it an indispensable tool for medicinal chemists. This guide has provided a detailed, technically grounded overview of its synthesis, reactivity, and handling, with the aim of facilitating its effective use in research and development.

References

-

Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-6-iodoquinazoline (CAS 98556-31-1): A Key Pharmaceutical Intermediate for Lapatinib Synthesis. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2195-2204. Available at: [Link]

-

Shen, M., et al. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry, 35(8), 1765-1772. Available at: [Link]

-

Reddy, G. C., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride—Anticancer Agents. Synthetic Communications, 37(19), 3409-3415. Available at: [Link]

-

Hennequin, L. F., et al. (2002). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 7(4), 387-395. Available at: [Link]

- Reddy, G. C. (2013). Process for the preparation of gefitinib. U.S. Patent 8,350,029.

- Li, J., et al. (2012). Preparation method of lapatinib intermediate and analogues thereof. Chinese Patent CN102321076B.

-

Chu, C. (2015). Lapatinib preparation method. SciSpace. Available at: [Link]

-

Li, J., et al. (2013). Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. PubChem Compound Summary for CID 2736586. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2001). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Acta Pharmaceutica Turcica, 43(1), 21-28. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Available at: [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Available at: [Link]

- Krause, S., & Pfirrmann, R. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent 5,965,775.

- Carey, J. S., et al. (1999). Process for preparing 3,5-difluoroaniline. U.S. Patent 5,977,412.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives [sioc-journal.cn]

- 10. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 14. Lapatinib preparation method (2015) | Cheng Chu | 1 Citations [scispace.com]

- 15. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 16. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 4-Chloro-6,8-difluoroquinazoline: Properties, Reactivity, and Synthetic Applications

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a framework that has consistently yielded potent and selective ligands for a diverse array of biological targets.[1][2] Its derivatives are at the core of numerous approved therapeutics, particularly in oncology.[3] Within this class, 4-chloroquinazoline variants serve as exceptionally versatile intermediates. The chlorine atom at the 4-position acts as a highly effective leaving group, enabling a wide range of synthetic modifications through nucleophilic aromatic substitution (SNAr).[1][4]

This guide focuses on 4-Chloro-6,8-difluoroquinazoline , a specialized building block designed for the synthesis of novel bioactive compounds. The strategic placement of two fluorine atoms on the benzene ring is intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.[5] This document provides a comprehensive overview of its known and predicted properties, core reactivity, and its strategic application in the drug discovery workflow.

Physicochemical Properties

While extensive experimental data for 4-Chloro-6,8-difluoroquinazoline is not widely published, its core properties can be reliably predicted based on its structure and data from closely related analogs. These properties are crucial for designing synthetic reactions, purification strategies, and for understanding its potential as a drug scaffold.

| Property | Value / Description | Source / Method |